Codactide

描述

柯达替德是一种实验性药物,主要用于研究其在治疗 2 型糖尿病方面的潜力。 它的作用是模拟人体激素,例如胰高血糖素样肽 1 和胰高血糖素,这些激素在血糖调节中起着至关重要的作用 . 柯达替德是一种通过皮下注射给药的肽 .

属性

IUPAC Name |

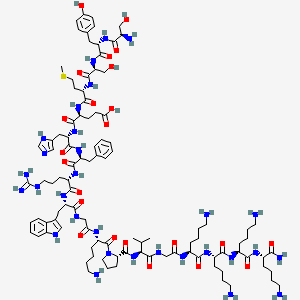

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H158N30O23S/c1-58(2)84(99(153)115-54-81(135)117-68(26-10-15-40-103)88(142)120-70(28-12-17-42-105)90(144)121-69(27-11-16-41-104)89(143)119-67(85(108)139)25-9-14-39-102)130-98(152)80-31-20-45-131(80)100(154)74(29-13-18-43-106)118-82(136)53-114-87(141)77(49-61-51-113-66-24-8-7-23-64(61)66)127-91(145)71(30-19-44-112-101(109)110)122-94(148)76(47-59-21-5-4-6-22-59)126-96(150)78(50-62-52-111-57-116-62)128-92(146)72(36-37-83(137)138)123-93(147)73(38-46-155-3)124-97(151)79(56-133)129-95(149)75(125-86(140)65(107)55-132)48-60-32-34-63(134)35-33-60/h4-8,21-24,32-35,51-52,57-58,65,67-80,84,113,132-134H,9-20,25-31,36-50,53-56,102-107H2,1-3H3,(H2,108,139)(H,111,116)(H,114,141)(H,115,153)(H,117,135)(H,118,136)(H,119,143)(H,120,142)(H,121,144)(H,122,148)(H,123,147)(H,124,151)(H,125,140)(H,126,150)(H,127,145)(H,128,146)(H,129,149)(H,130,152)(H,137,138)(H4,109,110,112)/t65-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHVGPOWQPPVFU-QQLGXXNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H158N30O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177096 | |

| Record name | Codactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2192.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22572-04-9 | |

| Record name | Codactide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CODACTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XZ27O27U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

柯达替德的合成涉及复杂的肽合成技术。制备通常包括以下步骤:

固相肽合成 (SPPS): 该方法涉及将氨基酸依次添加到固定在固体树脂上的生长肽链中。该过程包括脱保护和偶联循环,以延长肽链。

纯化: 使用高效液相色谱 (HPLC) 对粗肽进行纯化,以去除杂质并达到所需的纯度水平。

表征: 使用质谱法和核磁共振 (NMR) 光谱等技术对纯化的肽进行表征,以确认其结构和纯度。

柯达替德的工业生产方法可能涉及扩大 SPPS 工艺并优化纯化步骤,以确保大规模生产的稳定性和效率。

化学反应分析

柯达替德会发生各种化学反应,包括:

氧化: 肽可以发生氧化反应,特别是在蛋氨酸和半胱氨酸残基处,导致形成亚砜和二硫键。

还原: 还原反应可以逆转氧化,将亚砜还原回蛋氨酸并断裂二硫键,产生游离硫醇。

取代: 柯达替德中的氨基酸残基可以发生取代反应,其中特定的侧链被修饰或替换,以改变肽的性质。

这些反应中常用的试剂包括过氧化氢等氧化剂,用于氧化,以及二硫苏糖醇 (DTT) 等还原剂,用于还原。这些反应产生的主要产物取决于所涉及的特定残基和反应条件。

科学研究应用

Pharmaceutical Applications

-

Antimicrobial Activity

- Codactide has demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of resistant strains, making it a promising candidate for new antibiotic therapies.

-

Cancer Treatment

- Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, which could lead to the development of novel anticancer agents.

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This property positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biotechnological Applications

-

Biomarkers

- This compound can be utilized as a biomarker in diagnostic assays due to its stability and specificity in binding to certain proteins. This application is particularly relevant in early disease detection.

-

Drug Delivery Systems

- The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery vehicle. Research is ongoing to evaluate its effectiveness in targeted delivery systems for cancer therapies.

Materials Science Applications

-

Biodegradable Polymers

- This compound can be incorporated into biodegradable polymer matrices, contributing to the development of environmentally friendly materials. These materials have applications in packaging and medical devices.

-

Nanotechnology

- The unique properties of this compound facilitate its use in nanotechnology, particularly in the creation of nanoscale devices for drug delivery and imaging applications.

Case Studies

作用机制

柯达替德通过模拟胰高血糖素样肽 1 和胰高血糖素的作用发挥其作用。这些激素与其各自的胰岛β细胞受体结合,刺激胰岛素分泌并降低血糖水平。柯达替德的分子靶点包括胰高血糖素样肽 1 受体和胰高血糖素受体。参与其作用机制的途径包括激活腺苷酸环化酶,导致环磷酸腺苷水平升高,随后释放胰岛素。

相似化合物的比较

柯达替德可以与用于治疗糖尿病的其他基于肽的药物进行比较,例如:

艾塞那肽: 一种胰高血糖素样肽 1 受体激动剂,用于改善 2 型糖尿病患者的血糖控制。

利拉鲁肽: 另一种胰高血糖素样肽 1 受体激动剂,其半衰期比艾塞那肽更长。

度拉糖肽: 一种每周一次的胰高血糖素样肽 1 受体激动剂,其作用机制类似。

柯达替德的独特之处在于它对胰高血糖素样肽 1 和胰高血糖素受体的双重作用,与其他单靶点肽相比,它可能为血糖调节提供更全面的方法。

生物活性

Codactide, a peptide compound, has garnered attention for its potential biological activities, particularly in the fields of neurobiology and metabolic regulation. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Overview of this compound

This compound is a synthetic analog of the agouti-related peptide (AgRP), which is known for its role in energy homeostasis and appetite regulation. AgRP is produced in the hypothalamus and acts primarily as an antagonist to melanocortin receptors, specifically MC3-R and MC4-R. This compound mimics some of these actions, making it a subject of interest for research into metabolic disorders and obesity management.

This compound's mechanism involves the modulation of neuroendocrine pathways related to appetite and energy expenditure:

- Inverse Agonism : Like AgRP, this compound acts as an inverse agonist at melanocortin receptors, inhibiting their activity. This leads to increased food intake and reduced energy expenditure.

- Hormonal Regulation : this compound influences the release of hormones such as cortisol and prolactin by stimulating the hypothalamic-pituitary-adrenal axis during fasting conditions .

Table 1: Summary of Biological Activities of this compound

Case Study 1: this compound in Obesity Management

A recent study investigated the effects of this compound on obesity in a rodent model. The study involved administering this compound to genetically obese mice over a period of eight weeks. Key findings included:

- Weight Loss : Mice treated with this compound exhibited a significant reduction in body weight compared to control groups.

- Food Intake : Despite increased food consumption, the overall weight loss suggested enhanced metabolic activity.

Case Study 2: Neuroendocrine Responses to this compound

Another study focused on the neuroendocrine responses elicited by this compound. Researchers administered varying doses of this compound to subjects and monitored hormonal changes:

- Cortisol Levels : There was a marked increase in cortisol levels post-administration, indicating stress response activation.

- Behavioral Changes : Subjects exhibited increased anxiety-like behaviors, correlating with elevated cortisol levels.

Research Findings

Recent literature supports the potential therapeutic applications of this compound in metabolic disorders:

- Diabetes Management : Research indicates that this compound may enhance insulin secretion through its action on pancreatic cells .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, contributing to cognitive function improvement under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。